molecular formula C15H7Cl2FN2O2S B2398018 4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1206988-23-9

4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2398018
CAS No.: 1206988-23-9
M. Wt: 369.19
InChI Key: QTPFWIJWVRNPII-UHFFFAOYSA-N
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Description

4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine, fluorine, and nitrile groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized with sulfur and cyanogen bromide to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile: Lacks the 1,1-dioxide group, which may affect its reactivity and biological activity.

    4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine:

Uniqueness

The presence of the 1,1-dioxide group in 4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide distinguishes it from other similar compounds. This group can enhance the compound’s stability and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2FN2O2S/c16-9-3-10(17)5-12(4-9)20-8-13(7-19)23(21,22)15-2-1-11(18)6-14(15)20/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPFWIJWVRNPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N(C=C(S2(=O)=O)C#N)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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